molecular formula C23H20O7 B10894698 2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid

2,2'-{(2-oxocyclopentane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyloxy]}diacetic acid

Cat. No.: B10894698
M. Wt: 408.4 g/mol
InChI Key: KOBIUQAKDBPWJW-JYFOCSDGSA-N
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Description

2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)PHENYL]METHYLENE}-2-OXOCYCLOPENTYLIDEN)METHYL]PHENOXY}ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes phenyl, cyclopentylidene, and phenoxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)PHENYL]METHYLENE}-2-OXOCYCLOPENTYLIDEN)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps. One common method includes the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an intermediate imine, which is then further processed to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)PHENYL]METHYLENE}-2-OXOCYCLOPENTYLIDEN)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)PHENYL]METHYLENE}-2-OXOCYCLOPENTYLIDEN)METHYL]PHENOXY}ACETIC ACID exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(3-{[4-(2-HYDROXY-2-OXOETHOXY)PHENYL]METHYLENE}-2-OXOCYCLOPENTYLIDEN)METHYL]PHENOXY}ACETIC ACID apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C23H20O7

Molecular Weight

408.4 g/mol

IUPAC Name

2-[4-[(E)-[(3E)-3-[[4-(carboxymethoxy)phenyl]methylidene]-2-oxocyclopentylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C23H20O7/c24-21(25)13-29-19-7-1-15(2-8-19)11-17-5-6-18(23(17)28)12-16-3-9-20(10-4-16)30-14-22(26)27/h1-4,7-12H,5-6,13-14H2,(H,24,25)(H,26,27)/b17-11+,18-12+

InChI Key

KOBIUQAKDBPWJW-JYFOCSDGSA-N

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C1

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)C1=CC3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

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